N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11-10-12(2)18(17-11)9-8-16-15(19)13-6-4-5-7-14(13)20-3/h4-7,10H,8-9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRKYKJSEOMIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound this compound belongs to the class of pyrazole derivatives. These derivatives are recognized for their diverse biological properties. The synthesis typically involves the reaction of 3,5-dimethyl-1H-pyrazole with suitable alkylating agents followed by acylation to form the amide bond. The general synthetic route can be summarized as follows:
- Formation of Pyrazole Derivative : 3,5-dimethyl-1H-pyrazole is reacted with an ethyl halide.
- Acylation : The resultant product is then treated with a methylthio-containing acyl chloride to yield the final compound.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study reported that pyrazole derivatives showed promising IC50 values against liver and lung carcinoma cell lines, with values comparable to standard chemotherapeutic agents like Cisplatin .
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| Liver Carcinoma | 5.35 | 3.78 |
| Lung Carcinoma | 8.74 | 6.39 |
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors involved in cancer proliferation pathways. The pyrazole moiety is known to modulate various signaling pathways, which can lead to apoptosis in cancer cells.
Study on Cytotoxicity
In a comparative study involving several pyrazole derivatives, this compound was shown to have lower toxicity against normal lung fibroblast (MRC-5) cells while maintaining high efficacy against cancer cells. This selective toxicity suggests a favorable therapeutic index for potential clinical applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s uniqueness lies in its 3,5-dimethylpyrazole-ethyl side chain and 2-(methylthio)benzamide core. Below is a comparative analysis with similar benzamide derivatives:
Physicochemical Properties
- Metal Coordination : The pyrazole group (as in the target compound) and hydroxy group (in ) can act as N,O-bidentate ligands for transition metals, enabling catalytic applications .
Catalytic Potential
The N,O-bidentate directing group in highlights the importance of side-chain functionality in metal-catalyzed reactions. The target compound’s pyrazole group could similarly facilitate C–H activation in organic synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
